molecular formula C13H21N5O2 B12911061 2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide CAS No. 84332-18-3

2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide

Cat. No.: B12911061
CAS No.: 84332-18-3
M. Wt: 279.34 g/mol
InChI Key: DNFKQVGBPQOYGM-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide is a pyrimidine derivative characterized by a methoxy group at the 4-position and a carboxamide moiety at the 5-position. The substituent on the carboxamide nitrogen is a (1-methyl-2-piperidyl)methyl group, distinguishing it from related compounds. The substitution pattern on the piperidine ring (1-methyl-2-piperidyl vs. 1-benzyl-4-piperidyl) significantly influences its physicochemical and pharmacological properties.

Properties

CAS No.

84332-18-3

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-4-methoxy-N-[(1-methylpiperidin-2-yl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C13H21N5O2/c1-18-6-4-3-5-9(18)7-15-11(19)10-8-16-13(14)17-12(10)20-2/h8-9H,3-7H2,1-2H3,(H,15,19)(H2,14,16,17)

InChI Key

DNFKQVGBPQOYGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically follows a multi-step sequence:

  • Synthesis of the Pyrimidine Core
    The pyrimidine ring is constructed or functionalized starting from suitable precursors such as amidines, β-enaminonamides, or substituted pyrimidines. Methods include condensation reactions involving amidines and β-dicarbonyl compounds or cyclization of appropriate intermediates under reflux conditions in ethanol or other solvents.

  • Introduction of the 4-Methoxy Group
    The methoxy substituent at the 4-position is introduced via nucleophilic aromatic substitution (S_NAr) on a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine derivative) using methoxide ion or methylation of a hydroxy precursor with methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.

  • Formation of the 5-Carboxamide Linkage
    The carboxamide group at position 5 is introduced by amidation of a 5-carboxylic acid or ester pyrimidine intermediate with the amine component, here the (1-methyl-2-piperidyl)methylamine. This step often uses coupling reagents or direct condensation under mild heating in solvents such as dichloromethane or ethanol.

  • Attachment of the (1-methyl-2-piperidyl)methyl Substituent
    The piperidine moiety is introduced via nucleophilic substitution or reductive amination. The amine nitrogen of the piperidine ring is methylated prior or post attachment depending on the synthetic route. Protection/deprotection strategies may be employed to control selectivity.

Detailed Stepwise Preparation (Based on Patent and Literature Data)

Step Reaction Type Reagents/Conditions Notes
1 Pyrimidine ring formation Condensation of amidine derivatives with β-enaminonamides or β-dicarbonyl compounds in ethanol under reflux Provides 2-amino-5-substituted pyrimidine core
2 Halogenation at C-4 Treatment with POCl3 or similar chlorinating agents Generates 4-chloropyrimidine intermediate for substitution
3 Methoxylation at C-4 Reaction with sodium methoxide or methylation of 4-hydroxy intermediate using dimethyl sulfate/K2CO3 in 1,4-dioxane or DMF Nucleophilic aromatic substitution or methylation step
4 Amide bond formation at C-5 Coupling of 5-carboxylic acid or ester pyrimidine with (1-methyl-2-piperidyl)methylamine using coupling agents or direct amidation in dichloromethane or ethanol Formation of the carboxamide linkage
5 Piperidine substitution and methylation Reductive amination or nucleophilic substitution with methylation of piperidine nitrogen using methyl iodide or dimethyl sulfate Control of stereochemistry and substitution pattern on piperidine ring

Solvent and Reaction Conditions

  • Solvents: Common solvents include dichloromethane, ethanol, tetrahydrofuran, 1,4-dioxane, and dimethylformamide (DMF).
  • Bases: Potassium carbonate, triethylamine, and diisopropylethylamine are used to facilitate substitution and amidation reactions.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (0–80 °C), with some steps requiring reflux conditions.
  • Purification: Crystallization, filtration, and solvent-anti-solvent techniques are employed to isolate pure compounds.

Research Findings and Optimization

  • Yield and Purity: Optimized conditions using dimethyl sulfate for methylation and potassium carbonate as base yield high purity methoxy-substituted pyrimidines with yields often exceeding 70–85%.
  • Stereochemical Control: Use of chiral piperidine intermediates and controlled reaction conditions ensures the desired stereochemistry in the final product.
  • Scalability: The described methods are amenable to scale-up due to the use of common reagents and straightforward purification techniques.
  • Alternative Routes: Some studies suggest microwave-assisted synthesis and use of uranyl nitrate catalysts for pyrimidine ring formation to improve reaction times and yields.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Pyrimidine core synthesis Amidine, β-enaminonamide Reflux in ethanol 2-amino-5-substituted pyrimidine
Halogenation at C-4 POCl3 80 °C 4-chloropyrimidine intermediate
Methoxylation at C-4 NaOMe or dimethyl sulfate, K2CO3 RT to 60 °C 4-methoxypyrimidine
Amide formation at C-5 (1-methyl-2-piperidyl)methylamine, coupling agents RT to 40 °C 5-pyrimidinecarboxamide
Piperidine substitution/methylation Methyl iodide or dimethyl sulfate RT N-methylpiperidine substituent

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Pharmacological Activity References
Target Compound : 2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide - 4-methoxy
- (1-methyl-2-piperidyl)methyl carboxamide
Likely C₁₈H₂₃N₅O₂ Not explicitly stated (structural analogs suggest CB2/PDE5 modulation)
2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 72412-43-2) - 4-methoxy
- 1-benzyl-4-piperidyl carboxamide
C₁₈H₂₃N₅O₂ Unknown (structural analog)
Avanafil (PDE5 inhibitor) - 3-Chloro-4-methoxybenzylamino
- Pyrrolidinyl-hydroxymethyl
- 2-Pyrimidinylmethyl carboxamide
C₂₃H₂₆ClN₇O₃ PDE5 inhibition (erectile dysfunction)
ML-3A9 (Life Chemicals) - 3-Methoxyphenyl
- Pyridinylmethyl thio
C₁₆H₁₈N₄O₂S Unknown (experimental compound)
2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide - 2,4-Dichlorophenylamino
- Tetrahydropyranylmethyl
- 4-Trifluoromethyl
C₁₈H₁₇Cl₂F₃N₄O₂ CB2 receptor agonism (anti-inflammatory)
Key Observations:

Piperidine/Pyrrolidine Substituents: The target compound’s (1-methyl-2-piperidyl)methyl group introduces conformational rigidity compared to avanafil’s flexible pyrrolidinyl-hydroxymethyl group. This may influence binding pocket accessibility in enzyme targets .

Aromatic/Electron-Withdrawing Groups: The trifluoromethyl and dichlorophenyl groups in the CB2 agonist enhance electron-withdrawing effects, increasing receptor binding affinity for cannabinoid receptors . The methoxy group in the target compound may improve metabolic stability compared to avanafil’s chloro-methoxybenzyl group, which is susceptible to oxidative metabolism .

Carboxamide Linkers :

  • Avanafil’s 2-pyrimidinylmethyl carboxamide linker contributes to PDE5 selectivity, while the target compound’s piperidylmethyl group may favor alternative targets (e.g., kinases or GPCRs) .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : Avanafil exhibits pH-dependent solubility, with higher solubility in acidic buffers (pH 4), whereas the target compound’s methoxy and piperidyl groups may confer moderate water solubility .
  • Receptor Selectivity: The CB2 agonist (C₁₈H₁₇Cl₂F₃N₄O₂) shows nanomolar affinity for CB2 (IC₅₀ = 6 nM) over CB1 (IC₅₀ > 1,000 nM), attributed to its trifluoromethyl and dichlorophenyl groups . Avanafil’s PDE5 inhibition (IC₅₀ = 5.2 nM) is driven by its chloro-methoxybenzyl and pyrrolidinyl groups, which align with PDE5’s catalytic pocket .

Clinical and Preclinical Relevance

  • Avanafil : Approved for erectile dysfunction, its rapid onset (15 minutes) and high selectivity make it clinically favorable .
  • Structural Analogs: Compounds like ML-3A9 and clioquinol () highlight the diversity of pyrimidinecarboxamide applications, ranging from antimicrobial to anticancer research .

Biological Activity

2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2

This structure features a pyrimidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. BTK plays a vital role in B-cell malignancies and autoimmune diseases, making it an attractive target for therapeutic intervention.

In Vitro Studies

Research indicates that 2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide exhibits potent inhibitory activity against BTK with an IC50 value in the low nanomolar range. For instance, studies have shown that derivatives of pyrimidine compounds can achieve IC50 values as low as 7 nM for BTK inhibition .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In cell line studies, it has been shown to inhibit the proliferation of various cancer cell types, particularly those associated with B-cell malignancies. The selectivity index indicates that the compound preferentially affects malignant cells over non-cancerous cells, suggesting a favorable therapeutic window.

Cell Line IC50 (µM) Selectivity Index
MDA-MB-231 (TNBC)0.12620-fold over MCF10A
MCF-7 (Breast Cancer)17.02Higher than 5-FU

Study on Antitumor Effects

In a recent study, the compound was administered to mice inoculated with MDA-MB-231 TNBC cells. The results indicated significant inhibition of tumor growth and metastasis compared to control groups. Notably, the compound also inhibited matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .

Safety Profile

Toxicity studies conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development . Additionally, pharmacokinetic studies showed sufficient oral bioavailability (31.8%) and clearance rates that suggest manageable dosing regimens.

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